molecular formula C14H21N3O3S B12937566 tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate

tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate

Cat. No.: B12937566
M. Wt: 311.40 g/mol
InChI Key: OKWMGUNEMIUCQL-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate is a complex organic compound featuring a thienoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of Boc anhydride with ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoazepine derivatives and related heterocyclic compounds. Examples include:

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

tert-butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydrothieno[2,3-d]azepine-6-carboxylate

InChI

InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(19)17-6-4-8-9(5-7-17)21-12(16)10(8)11(15)18/h4-7,16H2,1-3H3,(H2,15,18)

InChI Key

OKWMGUNEMIUCQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=C2C(=O)N)N

Origin of Product

United States

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